N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-isopropylbenzyl group. Its molecular formula is C₂₄H₂₉NO₄S, with a molecular weight of approximately 443.56 g/mol. The compound features a 2-ethoxy substituent on the benzamide ring, differentiating it from analogs with methoxy, hexyloxy, or other alkoxy groups .
Properties
Molecular Formula |
C23H29NO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H29NO4S/c1-4-28-22-8-6-5-7-21(22)23(25)24(20-13-14-29(26,27)16-20)15-18-9-11-19(12-10-18)17(2)3/h5-12,17,20H,4,13-16H2,1-3H3 |
InChI Key |
RBUCJQNJSAZJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using peroxides or oxone. For example:
-
Hydrogen Peroxide (H₂O₂) : Reaction at 0–20°C in dichloromethane (DCM) with catalytic sulfuric acid achieves full oxidation within 6–8 hours.
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄) : A greener alternative conducted in tetrahydrofuran (THF)/water at room temperature for 12 hours under nitrogen.
Key Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | DCM | 0–20 | 6–8 | 92 |
| Oxone | THF/H₂O | 20 | 12 | 88 |
The choice of oxidant impacts scalability and environmental footprint, with Oxone preferred for industrial applications due to milder conditions.
Functionalization of the Benzamide Core
The benzamide backbone is synthesized via amide bond formation between substituted benzoic acids and amines.
Coupling Reagents and Conditions
-
PPh₃-I₂-Mediated Coupling : A mixture of triphenylphosphine (PPh₃) and iodine (I₂) in DCM facilitates direct coupling between 2-ethoxybenzoic acid and 4-(propan-2-yl)benzylamine. Triethylamine (TEA) is added to neutralize HI byproducts.
-
EDC/HOBt System : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves high regioselectivity at 0°C.
Optimized Protocol (PPh₃-I₂) :
-
Dissolve 2-ethoxybenzoic acid (1.0 equiv) and 4-(propan-2-yl)benzylamine (1.1 equiv) in DCM.
-
Add PPh₃ (1.2 equiv) and I₂ (1.2 equiv) at 0°C.
-
Stir for 30 minutes, then warm to room temperature.
-
Purify via column chromatography (10–40% ethyl acetate/hexane) to isolate the benzamide intermediate.
N-Alkylation and Final Coupling
The tetrahydrothiophene 1,1-dioxide moiety is introduced via N-alkylation of the benzamide intermediate.
Alkylation Protocol
-
React the benzamide intermediate (1.0 equiv) with 3-bromotetrahydrothiophene 1,1-dioxide (1.2 equiv) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) as a base.
-
Heat at 60°C for 12 hours under reflux.
Workup :
-
Filter to remove inorganic salts.
-
Concentrate under reduced pressure.
-
Purify via silica gel chromatography (ethyl acetate/hexane gradient).
Yield : 76–82%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| PPh₃-I₂ Coupling | Amide bond formation | High yield (95%), minimal byproducts | Requires stoichiometric PPh₃/I₂ |
| EDC/HOBt Activation | Amide bond formation | Mild conditions, scalability | Higher cost of reagents |
| Oxone Oxidation | Sulfone formation | Environmentally friendly | Longer reaction time |
Reaction Optimization and Challenges
Solvent Effects
Byproduct Management
-
Iodine Byproducts : Generated during PPh₃-I₂ coupling, necessitating thorough washing with sodium thiosulfate.
-
Sulfone Decomposition : Elevated temperatures (>200°C) during purification risk sulfone degradation into thiophenes.
Scalability and Industrial Relevance
The Oxone-PPh₃-I₂ hybrid route is favored for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The ethoxy and propan-2-ylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Pharmacological and Functional Differences
Alkoxy Substituent Impact
- 2-Ethoxy vs.
- 4-Hexyloxy vs. 2-Ethoxy : Extended alkyl chains (e.g., hexyloxy) significantly enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 401.5 g/mol. Its unique structure features a tetrahydrothiophene ring with a dioxo substituent, an ethoxy group, and a benzamide moiety. This combination of functional groups allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in various physiological processes including pain perception and anxiety regulation.
Biochemical Pathways:
- GIRK Channel Activation: The activation of GIRK channels can influence cellular signaling pathways, potentially modulating neurotransmitter release and neuronal excitability.
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens.
Pharmacokinetics
Pharmacokinetic studies have evaluated the compound's absorption, distribution, metabolism, and excretion (ADME). It has shown promising results in tier 1 DMPK assays with nanomolar potency as a GIRK1/2 activator and improved metabolic stability compared to traditional urea-based compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity:
- A study investigated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to induction of apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy:
- In vitro tests demonstrated that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations below 50 µg/mL.
- Neuroprotective Effects:
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | Induction of apoptosis |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
| Neuroprotective | Reduction in neuroinflammation | Decreased pro-inflammatory cytokine production |
Q & A
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Methodological Answer: Synthesis optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling steps). Purification via column chromatography or recrystallization enhances purity (>95%). Reductive amination steps may benefit from sodium borohydride as a reducing agent .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity. X-ray crystallography resolves 3D conformation of the tetrahydrothiophene ring and benzamide core .
Q. How can solubility challenges be addressed for in vitro assays?
Methodological Answer: Employ co-solvents (e.g., DMSO ≤1% v/v) or pH-adjusted buffers (pH 7.4 PBS). For hydrophobic analogs, micellar encapsulation using surfactants (e.g., Tween-80) improves aqueous solubility .
Q. What functional groups dominate its reactivity?
Methodological Answer: The amide bond is prone to hydrolysis under acidic/basic conditions. The tetrahydrothiophene-1,1-dioxide moiety participates in hydrogen bonding, while the ethoxy group influences electronic effects on the aromatic ring. Steric hindrance from the isopropylbenzyl group affects regioselectivity .
Advanced Research Questions
Q. How do structural modifications impact biological activity in SAR studies?
Methodological Answer: Replace the ethoxy group with methoxy or trifluoromethoxy to assess electronic effects. Substitute the isopropylbenzyl moiety with bulkier groups (e.g., tert-butyl) to evaluate steric interactions. Bioactivity assays (e.g., IC₅₀ in cancer cell lines) quantify changes in potency .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., MTT assay incubation times). Compare results across cell lines (e.g., HEK-293 vs. HeLa) to identify cell-specific effects. Structural analogs with defined purity (>98%) reduce variability .
Q. What mechanisms underlie its interaction with biological targets?
Methodological Answer: Molecular docking studies suggest binding to ATP pockets in kinases or allosteric sites in ion channels (e.g., Kv1.3). Surface plasmon resonance (SPR) measures binding affinity (KD), while mutagenesis assays identify critical residues (e.g., Tyr456 in enzyme active sites) .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer: Conduct stress testing at 40°C/75% RH for 4 weeks. LC-MS identifies degradation products (e.g., hydrolyzed amide bonds). Phosphate buffers (pH 7.4) simulate physiological stability, while accelerated oxidation studies use tert-butyl hydroperoxide .
Q. What strategies improve regioselectivity during functionalization?
Methodological Answer: Introduce directing groups (e.g., boronates for Suzuki coupling) or protect reactive sites (e.g., silyl ethers for hydroxyl groups). Computational modeling (DFT) predicts regiochemical outcomes for electrophilic substitutions .
Q. How can metabolic pathways and metabolite toxicity be evaluated?
Methodological Answer: Use hepatic microsomes (human/rat) for in vitro metabolism studies. LC-MS/MS identifies phase I metabolites (oxidation, demethylation). Toxicity screening in zebrafish embryos assesses metabolite safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
